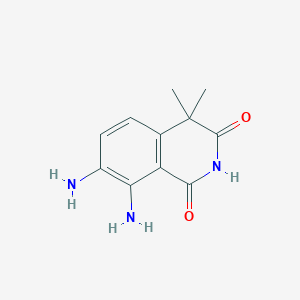

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diméthyl- est un composé chimique de formule moléculaire C11H13N3O2. Il est connu pour sa structure unique, qui comprend deux groupes amino et deux groupes méthyle liés à un noyau isoquinoléinedione.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diméthyl- implique généralement les étapes suivantes :

Matières premières : La synthèse commence par le choix de matières premières appropriées, telles que des dérivés d’isoquinoléine.

Réaction d’amination : L’introduction de groupes amino aux positions 7 et 8 du cycle isoquinoléine est obtenue par une réaction d’amination. Les réactifs courants pour cette étape comprennent l’ammoniac ou les amines primaires.

Méthylation : L’ajout de groupes méthyle à la position 4 est effectué à l’aide d’agents méthylants comme l’iodure de méthyle ou le sulfate de diméthyle.

Oxydation : L’étape finale implique l’oxydation du cycle isoquinoléine pour former la structure isoquinoléinedione. Cela peut être obtenu à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Méthodes de production industrielle

Dans un contexte industriel, la production de 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diméthyl- peut impliquer des réacteurs à grande échelle et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :

Réacteurs à flux continu : Ces réacteurs permettent l’ajout continu de réactifs et l’élimination de produits, améliorant ainsi l’efficacité.

Catalyseurs : L’utilisation de catalyseurs peut améliorer les vitesses de réaction et la sélectivité.

Purification : Des techniques telles que la cristallisation, la distillation et la chromatographie sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diméthyl- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.

Réduction : Les réactions de réduction peuvent convertir la structure isoquinoléinedione en d’autres dérivés.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des dérivés aminés.

4. Applications de la recherche scientifique

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diméthyl- a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : La structure unique du composé en fait un outil précieux pour étudier les interactions enzymatiques et la liaison aux protéines.

Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques spécialisés.

Applications De Recherche Scientifique

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Le mécanisme par lequel 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diméthyl- exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes amino peuvent former des liaisons hydrogène avec les sites actifs, tandis que le noyau isoquinoléinedione peut participer à des interactions π-π. Ces interactions peuvent moduler l’activité des molécules cibles, entraînant divers effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4-méthyl- : Manque un groupe méthyle par rapport au composé cible.

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diéthyl- : Contient des groupes éthyle au lieu de groupes méthyle.

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diphényl- : Contient des groupes phényle au lieu de groupes méthyle.

Unicité

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diméthyl- est unique en raison de la présence à la fois de groupes amino et de groupes méthyle, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé polyvalent pour diverses applications en recherche et en industrie.

Activité Biologique

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- (CAS Number: 99911-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2), which is significant in cancer therapy.

- Molecular Formula : C11H13N3O2

- Molecular Weight : 219.24 g/mol

- LogP : 1.57140

Research indicates that isoquinoline derivatives, including 1,3(2H,4H)-isoquinolinediones, exhibit inhibitory effects on TDP2. The mechanism involves binding to the DNA-binding groove of TDP2 rather than directly inactivating its catalytic activity. This binding is facilitated by specific functional groups within the isoquinoline structure that are crucial for activity.

Key Findings:

- The presence of a free NH group in the compound is essential for target binding and inhibition of TDP2. Substituting this NH group with other groups (e.g., methyl or benzyl) resulted in a loss of activity, highlighting its role as a hydrogen bond donor during the interaction with TDP2 .

- Structural modifications around the isoquinoline core have been explored to enhance potency. For instance, compounds with olefinic C-4 substituents showed significant TDP2 inhibition .

Inhibition Potency

The biological activity of 1,3(2H,4H)-isoquinolinedione has been assessed through various assays, yielding the following IC50 values:

| Compound | IC50 (μM) | Notes |

|---|---|---|

| Reference Compound | 25 | Previously reported |

| 1,3(2H,4H)-Isoquinolinedione | 22 | Comparable potency in assays |

| Benzylidene Isoquinoline Derivative | 4.8 | New subtype with enhanced potency |

Case Studies

A systematic study on the structure-activity relationship (SAR) of isoquinoline derivatives highlighted the importance of specific substitutions for enhancing biological activity. In particular:

- Benzylidene Isoquinoline Derivatives : These compounds exhibited improved inhibitory effects against TDP2 compared to their non-substituted counterparts.

- N-substituted Variants : The study revealed that N-substitution could significantly alter biological activity; however, certain substitutions led to inactivity due to disrupted binding interactions.

Propriétés

Numéro CAS |

99911-03-2 |

|---|---|

Formule moléculaire |

C11H13N3O2 |

Poids moléculaire |

219.24 g/mol |

Nom IUPAC |

7,8-diamino-4,4-dimethylisoquinoline-1,3-dione |

InChI |

InChI=1S/C11H13N3O2/c1-11(2)5-3-4-6(12)8(13)7(5)9(15)14-10(11)16/h3-4H,12-13H2,1-2H3,(H,14,15,16) |

Clé InChI |

JBEITPZFEQEJLB-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2=C(C(=C(C=C2)N)N)C(=O)NC1=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.